molecular formula C14H23Cl3N4O B13459639 1-{1-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl}methanaminetrihydrochloride

1-{1-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl}methanaminetrihydrochloride

Cat. No.: B13459639
M. Wt: 369.7 g/mol
InChI Key: HWPXVILXBGPBPC-UHFFFAOYSA-N
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Description

1-{1-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl}methanaminetrihydrochloride is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse pharmacological activities, including anxiolytic, anticonvulsant, and sedative properties

Preparation Methods

The synthesis of 1-{1-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl}methanaminetrihydrochloride involves multiple steps. The synthetic route typically starts with the preparation of the benzodiazole core, followed by the introduction of the morpholin-4-yl ethyl group. The final step involves the formation of the methanaminetrihydrochloride salt. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

1-{1-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl}methanaminetrihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound, resulting in reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups. .

Scientific Research Applications

1-{1-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl}methanaminetrihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-{1-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl}methanaminetrihydrochloride involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules. Research is ongoing to elucidate the detailed molecular mechanisms and pathways .

Comparison with Similar Compounds

1-{1-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl}methanaminetrihydrochloride can be compared with other similar compounds, such as:

Properties

Molecular Formula

C14H23Cl3N4O

Molecular Weight

369.7 g/mol

IUPAC Name

[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]methanamine;trihydrochloride

InChI

InChI=1S/C14H20N4O.3ClH/c15-11-14-16-12-3-1-2-4-13(12)18(14)6-5-17-7-9-19-10-8-17;;;/h1-4H,5-11,15H2;3*1H

InChI Key

HWPXVILXBGPBPC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCN2C3=CC=CC=C3N=C2CN.Cl.Cl.Cl

Origin of Product

United States

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